Cas no 796083-76-6 (3-Acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide)

3-Acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring an acetyl group at the 3-position and an allyl substituent on the nitrogen atom. This compound is of interest in synthetic organic chemistry due to its dual functional groups, which enable versatile reactivity in nucleophilic and electrophilic transformations. The acetyl moiety offers potential for further derivatization, while the allyl group provides opportunities for cross-coupling or polymerization reactions. Its well-defined structure makes it suitable for applications in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules. The compound exhibits moderate stability under standard conditions, facilitating handling and storage.
3-Acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide structure
796083-76-6 structure
Product Name:3-Acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
CAS No:796083-76-6
MF:C11H13NO3S
MW:239.290821790695
CID:3107732
PubChem ID:2458791
Update Time:2025-05-19

3-Acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 3-acetyl-N-allylbenzenesulfonamide
    • WGB08376
    • SMR000241819
    • CS-0223673
    • 3-acetyl-N-prop-2-enylbenzenesulfonamide
    • EN300-11625
    • HMS2577D19
    • 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
    • SR-01000061571-1
    • CHEMBL1384877
    • AKOS000117404
    • SR-01000061571
    • G36360
    • 796083-76-6
    • MLS000416800
    • Z45529946
    • 3-ACETYL-N-(PROP-2-EN-1-YL)BENZENESULFONAMIDE
    • 3-Acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
    • Inchi: 1S/C11H13NO3S/c1-3-7-12-16(14,15)11-6-4-5-10(8-11)9(2)13/h3-6,8,12H,1,7H2,2H3
    • InChI Key: SJKIAUQBRDYTDB-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=C(C(C)=O)C=1)(NCC=C)(=O)=O

Computed Properties

  • Exact Mass: 239.06161445Da
  • Monoisotopic Mass: 239.06161445Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 356
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 71.6Ų

3-Acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A165985-50mg
3-Acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
796083-76-6
50mg
$ 50.00 2022-06-08
TRC
A165985-100mg
3-Acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
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$ 95.00 2022-06-08
TRC
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$ 320.00 2022-06-08
Enamine
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Enamine
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Enamine
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Enamine
EN300-11625-2.5g
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3-Acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide Related Literature

Additional information on 3-Acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide

3-Acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide: A Comprehensive Overview

The compound 3-Acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide, identified by the CAS number CAS No. 796083-76-6, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development. In recent years, advancements in synthetic methodologies and computational modeling have shed light on its synthesis, characterization, and biological activities.

Structurally, 3-Acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide consists of a benzene ring substituted with an acetyl group at the 3-position and a sulfonamide group at the 1-position. The sulfonamide moiety is further substituted with a propenyl group (prop-2-en-1-yl), which introduces conjugation and potential for hydrogen bonding. This combination of functional groups makes the molecule versatile in terms of reactivity and bioavailability.

Recent studies have focused on optimizing the synthesis of CAS No. 796083-76-6. Researchers have employed various strategies, including microwave-assisted synthesis and catalytic cross-coupling reactions, to enhance yield and purity. These methods not only streamline production but also reduce environmental impact, aligning with green chemistry principles.

The biological activity of 3-Acetyl-N-(prop-2-en-1-yli benzenesulfonamide) has been a focal point of investigation. Preclinical studies suggest that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for treating chronic inflammatory diseases. Additionally, its ability to modulate key signaling pathways involved in neurodegenerative disorders has been explored in recent clinical trials.

In terms of applications, CAS No. 796083_76_6 is being considered for use in drug delivery systems due to its solubility profile and stability under physiological conditions. Its compatibility with lipid nanoparticles and polymeric matrices has been demonstrated in vitro, indicating potential for targeted drug delivery.

Looking ahead, collaborative efforts between academia and industry are expected to accelerate the development of 3-Acetyl-N-(propenyl)benzenesulfonamide-based therapeutics. Integration of artificial intelligence in drug design is anticipated to further refine its pharmacokinetic properties, ensuring better patient outcomes.

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